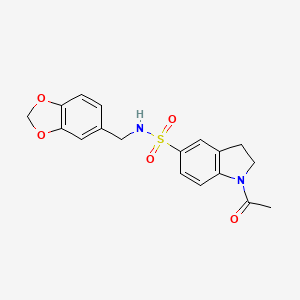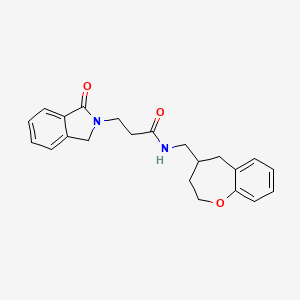![molecular formula C15H20N6OS B5659639 3-{[2-(1-azepanyl)-2-oxoethyl]thio}-5-(4-pyridinyl)-4H-1,2,4-triazol-4-amine](/img/structure/B5659639.png)
3-{[2-(1-azepanyl)-2-oxoethyl]thio}-5-(4-pyridinyl)-4H-1,2,4-triazol-4-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of derivatives related to the triazolopyridine and triazolothiadiazine families, which are structurally related to 3-{[2-(1-azepanyl)-2-oxoethyl]thio}-5-(4-pyridinyl)-4H-1,2,4-triazol-4-amine, involves multiple steps, including solvent-free interactions and transformations under autoclave conditions. Key processes involve the ipso-substitution of cyano groups and the use of methylsulfanyl as a substituent, which remains unchanged throughout the synthesis stages. The solvent-free approach and subsequent transformations underscore the complexity and precision required in synthesizing such compounds (Shtaitz et al., 2023).
Molecular Structure Analysis
The molecular structure of compounds within this family often involves crystallization in non-centrosymmetric space groups, demonstrating intricate intermolecular interactions, such as hydrogen bonding. X-ray crystallography data provide insights into the molecular geometry, showing diverse crystal structures formed by these compounds. These structural features are crucial for understanding the chemical behavior and potential applications of the compound (Dolzhenko et al., 2011).
Chemical Reactions and Properties
The chemical reactivity of this class of compounds includes reactions with amines and aldehydes, leading to a variety of derivatives. These reactions highlight the compound's versatility as a precursor for further chemical modifications. The ability to undergo diverse chemical reactions makes it a valuable scaffold for the synthesis of complex organic molecules (Davidkov et al., 1987).
Propiedades
IUPAC Name |
2-[(4-amino-5-pyridin-4-yl-1,2,4-triazol-3-yl)sulfanyl]-1-(azepan-1-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N6OS/c16-21-14(12-5-7-17-8-6-12)18-19-15(21)23-11-13(22)20-9-3-1-2-4-10-20/h5-8H,1-4,9-11,16H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSMJBMGMNIEWRQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)C(=O)CSC2=NN=C(N2N)C3=CC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N6OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![8-[(2-oxo-4-imidazolidinyl)carbonyl]-2-[(2E)-3-phenyl-2-propen-1-yl]-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5659556.png)
![4-(4-methylbenzyl)-3-{[3-(3-pyridazinyl)-1,2,4-oxadiazol-5-yl]methyl}-2-piperazinone](/img/structure/B5659563.png)
![6-chloro-2-{[7-(2-methoxyethyl)-2,7-diazaspiro[4.5]dec-2-yl]methyl}quinoline](/img/structure/B5659580.png)
![N-[1-(1-azepanylcarbonyl)-2-(3-pyridinyl)vinyl]-2-furamide](/img/structure/B5659584.png)
![ethyl 5-{[(4-amino-4H-1,2,4-triazol-3-yl)thio]methyl}-2-furoate](/img/structure/B5659592.png)





![2-methyl-6-[2-(morpholin-4-ylmethyl)phenyl]pyridazin-3(2H)-one](/img/structure/B5659632.png)
![5-methyl-N-(2-methylphenyl)-2-(3-pyridinyl)[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B5659643.png)
![2-chloro-6-methylindolo[1,2-c]quinazolin-12-amine](/img/structure/B5659650.png)
![4-[4-methyl-5-(1H-1,2,4-triazol-1-ylmethyl)-4H-1,2,4-triazol-3-yl]-1-[3-(2-thienyl)propanoyl]piperidine](/img/structure/B5659656.png)